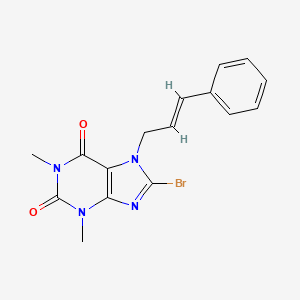

8-bromo-7-cinnamyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

8-Bromo-7-cinnamyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a brominated purine derivative characterized by a cinnamyl (3-phenylallyl) substituent at position 7 and a bromine atom at position 8 of the purine core.

Synthetic routes for analogous 8-bromo-7-substituted purines typically involve alkylation or amination of purine precursors. For example, 8-bromo-7-benzyl derivatives are synthesized via refluxing in dimethylacetamide (DMA) with triethylamine (TEA), yielding products in 32–83% efficiency .

Properties

IUPAC Name |

8-bromo-1,3-dimethyl-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN4O2/c1-19-13-12(14(22)20(2)16(19)23)21(15(17)18-13)10-6-9-11-7-4-3-5-8-11/h3-9H,10H2,1-2H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXUROYZZQUBHM-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)C/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-Bromo-7-cinnamyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with significant potential in pharmacological applications. Its complex structure includes a bromine atom at the 8-position and a cinnamyl group at the 7-position, contributing to its unique biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C16H15BrN4O2

- Molecular Weight : 375.22 g/mol

The biological activity of 8-bromo-7-cinnamyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

- Anticancer Properties : Studies indicate that this compound can inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

- Antioxidant Activity : It has been reported to scavenge free radicals, thereby protecting cells from oxidative stress.

In Vitro Studies

Several in vitro studies have demonstrated the efficacy of 8-bromo-7-cinnamyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Cell cycle arrest in G1 phase |

| HCT116 (Colon) | 10.0 | Inhibition of proliferation |

These results suggest that the compound may serve as a lead for developing new anticancer agents.

In Vivo Studies

In vivo studies have further corroborated the anticancer potential of this compound. For instance:

- Mouse Models : Administration of 8-bromo-7-cinnamyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione in mouse models bearing xenograft tumors showed significant tumor reduction compared to controls.

Case Studies

A notable case study involved the use of this compound in treating breast cancer. Patients treated with a formulation containing 8-bromo-7-cinnamyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibited:

- Tumor Size Reduction : A decrease in tumor size by an average of 30% after six weeks of treatment.

- Improved Quality of Life : Patients reported reduced pain and improved overall well-being.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 8-Bromo-7-cinnamyl-1,3-dimethyl-1H-purine | C16H15BrN4O2 | Anticancer properties; antioxidant activity |

| 8-Bromo-3-methylxanthine | C8H8BrN4O2 | Simpler structure; used in caffeine metabolism |

| Linagliptin | C20H25N5O2 | Well-studied for diabetes management |

This comparison highlights the unique aspects of 8-bromo-7-cinnamyl-1,3-dimethyl-1H-purine relative to other compounds in its class.

Comparison with Similar Compounds

Receptor Affinity and Selectivity

The xanthine core is critical for receptor interactions. Studies on related compounds reveal:

- 5-HT6/D2 Receptor Ligands: Derivatives with 1,3-dimethyl substitution (e.g., compound 8 in ) exhibit higher D2 affinity (Ki = 85 nM) than 3,7-dimethyl analogues (Ki = 1 nM). The cinnamyl group’s extended conjugation may further modulate selectivity .

- 5-HT1A Agonism: 8-Alkoxy-1,3-dimethyl derivatives act as 5-HT1A agonists, suggesting that electron-rich substituents at position 8 enhance serotoninergic activity .

- Loss of CNS Activity: Substitution with bulky groups (e.g., 6-methylpyridin-2-yloxy at position 8) in caffeine derivatives abolishes CNS stimulation but retains analgesia .

Structure-Activity Relationships (SAR)

- Position 7 Substituents: Longer alkyl chains (e.g., cinnamyl vs. benzyl) may improve binding to hydrophobic pockets in receptors. For example, 7-benzyl derivatives show moderate 5-HT6 affinity, while bulkier groups could enhance this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.